Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of multiple functional groups, including an ester, a sulfonate, and a ketone, makes this compound highly versatile for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Esterification: The carboxylic acid group is esterified using ethanol and an acid catalyst.
Sulfonation: The sulfonate group is introduced by reacting the compound with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yields and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(2-chlorophenyl)-4-(((2,5-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate: This compound is unique due to its specific functional groups and structure.
Other Pyridazine Derivatives: Compounds with similar pyridazine rings but different substituents may have different properties and applications.
Sulfonate Esters: Compounds with sulfonate ester groups may share some reactivity but differ in other functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its specific structure makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(2,5-dimethoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O8S/c1-4-31-21(26)20-17(12-19(25)24(23-20)15-8-6-5-7-14(15)22)32-33(27,28)18-11-13(29-2)9-10-16(18)30-3/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTWJVBSHBNATO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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